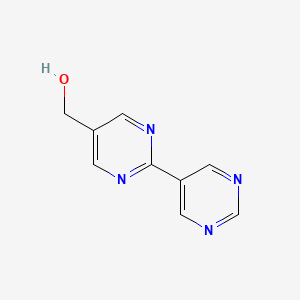

(2-Pyrimidin-5-ylpyrimidin-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-pyrimidin-5-ylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-5-7-1-12-9(13-2-7)8-3-10-6-11-4-8/h1-4,6,14H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTZDMAOEMEUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C2=CN=CN=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934638-95-5 | |

| Record name | [2-(pyrimidin-5-yl)pyrimidin-5-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Pyrimidin 5 Ylpyrimidin 5 Yl Methanol and Analogous Bipyrimidine Methanol Systems

The synthesis of (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol and related compounds is a strategic process that can be broadly divided into two main phases: the construction of the central bipyrimidine scaffold and the subsequent functionalization to introduce the hydroxymethyl moiety.

Computational Chemistry and Theoretical Investigations of 2 Pyrimidin 5 Ylpyrimidin 5 Yl Methanol Systems

Quantum Chemical Studies for Electronic Structure and Molecular Orbitals (e.g., DFT Calculations)nih.gov

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular orbitals of (2-pyrimidin-5-ylpyrimidin-5-yl)methanol. nih.govscielo.org.mxdergipark.org.tr DFT methods provide a good balance between computational cost and accuracy for systems of this size, enabling the calculation of various molecular properties. scielo.org.mx

Frontier Molecular Orbital (FMO) theory is a key component of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. nih.govdergipark.org.tr A smaller HOMO-LUMO gap generally implies higher reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) rings, while the LUMO would also be distributed across these aromatic systems. The specific energy values would be influenced by the molecular conformation and the local chemical environment. Charge transfer within the molecule is a possibility that can be predicted by analyzing these orbitals. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.

The electron density distribution reveals how electrons are shared among the atoms in the molecule. For this compound, the nitrogen atoms in the pyrimidine rings are expected to be regions of higher electron density due to their electronegativity.

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. scielo.org.mxnih.gov In the MEP map of this compound, the regions around the nitrogen atoms would exhibit a negative electrostatic potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms, particularly the one in the hydroxyl group, would show a positive electrostatic potential (typically colored blue), making them potential sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactionsnih.gov

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.comresearchgate.net For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the bond connecting the two pyrimidine rings and the bond to the methanol (B129727) group. These simulations can reveal the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules, such as water or methanol. mdpi.comresearchgate.netrsc.org This is crucial for understanding its solubility and how the solvent affects its structure and dynamics. The simulations can detail the formation and lifetime of hydrogen bonds between the molecule's nitrogen atoms and hydroxyl group with the solvent. mdpi.comresearchgate.net

In Silico Prediction of Reactivity and Interaction Potentialsnih.govfrontierspecialtychemicals.com

In silico methods can predict the reactivity of this compound. By analyzing the electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the MEP surface, regions of the molecule that are likely to participate in chemical reactions can be identified. nih.govscielo.org.mxdergipark.org.trnih.gov

The interaction potential of the molecule with other chemical species, such as biological macromolecules, can also be predicted. This is often achieved through molecular docking studies, which simulate the binding of the molecule to the active site of a protein. mdpi.com These predictions are vital in drug discovery for assessing the potential of a compound to act as an inhibitor or ligand. nih.gov

Chemoinformatics and QSAR Approaches for Scaffold Optimization

Chemoinformatics tools and Quantitative Structure-Activity Relationship (QSAR) models are instrumental in optimizing chemical scaffolds like the one found in this compound. mdpi.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

By generating a library of virtual derivatives of this compound with different substituents, QSAR models can predict which modifications are likely to enhance a desired biological activity. mdpi.com This in silico screening process significantly accelerates the drug discovery pipeline by prioritizing the synthesis of the most promising compounds. mdpi.comnih.gov

Coordination Chemistry and Metallosupramolecular Applications of 2 Pyrimidin 5 Ylpyrimidin 5 Yl Methanol As a Ligand

Ligand Design Principles for Pyrimidine-Based Scaffolds

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and function of the resulting metal complexes. nih.gov Pyrimidine-based scaffolds, such as that of (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol, offer a versatile platform for creating ligands with specific coordination properties.

Multidentate Coordination Modes of the Bipyrimidine Core

The bipyrimidine core of this compound is analogous to the well-studied 2,2'-bipyridine (B1663995) framework, which is a classic bidentate diimine ligand. wikipedia.org The two nitrogen atoms, one from each pyrimidine (B1678525) ring, can chelate to a single metal center, forming a stable five-membered ring. This bidentate N,N'-coordination is a fundamental interaction in forming discrete mononuclear complexes, often with octahedral or square planar geometries, such as [M(bipy)₃]ⁿ⁺ or [Pt(bipy)₂]²⁺. wikipedia.org

Beyond simple chelation, the bipyrimidine unit can adopt more complex coordination modes. It can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. The specific mode of coordination is influenced by factors such as the ionic radius of the metal ion, the steric profile of the ligand, and the presence of other coordinating species. nih.govacs.org Ligands with multiple coordination sites can exhibit versatile geometries, ranging from four-coordinate tetrahedral to six-coordinate trigonal prismatic arrangements. nih.govacs.org

Role of the Hydroxymethyl Group in Metal Chelation and Ligand Design

The presence of a hydroxymethyl (-CH₂OH) group at the 5-position of one of the pyrimidine rings introduces an additional potential donor site—the oxygen atom. This functional group significantly enhances the ligand's versatility. The hydroxyl oxygen can participate in coordination, allowing the ligand to act in a tridentate (N,N',O) fashion. This mode of binding creates an additional chelate ring, which generally increases the thermodynamic stability of the resulting metal complex due to the chelate effect.

The coordination behavior of hydroxymethyl-functionalized heterocyclic ligands has been observed in related systems. For instance, 2-pyridylmethanol and its derivatives coordinate to metal ions via both the pyridyl nitrogen and the methanol (B129727) oxygen, forming a stable five-membered chelate ring. researchgate.net Similarly, the hydroxyl group is a key component in the powerful chelating ability of 8-hydroxyquinoline (B1678124) and its derivatives. nih.govresearchgate.net The introduction of this group into the bipyrimidine scaffold of this compound is a deliberate design choice to enhance binding affinity and control the geometry of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with this compound and its Analogs

The synthesis of metal complexes using pyrimidine-based ligands can be achieved through various established methods, with the resulting products being characterized by a suite of spectroscopic and structural techniques.

Mechanochemical and Solution-Phase Synthetic Protocols

Mechanochemical Synthesis: This solvent-free approach involves the direct grinding of the solid ligand with a metal salt. irejournals.com It is recognized as an environmentally friendly and efficient method that can lead to the formation of products that are sometimes inaccessible through solution-based routes. researchgate.netasianpubs.org The reaction is driven by the mechanical energy supplied during grinding, which facilitates direct solid-state interaction between the reactants. irejournals.com

Solution-Phase Synthesis: This is the most conventional method for preparing coordination complexes. It typically involves dissolving the ligand and a suitable metal salt (e.g., chlorides, acetates, or nitrates) in appropriate solvents, such as methanol, ethanol, or chloroform. asianpubs.orgresearchgate.net The solutions are then mixed and stirred, often with heating, to promote the reaction. The resulting complex may precipitate out of the solution upon formation or can be isolated by slow evaporation of the solvent to yield single crystals suitable for X-ray diffraction studies. asianpubs.org

Structural and Spectroscopic Features of Metal–Ligand Complexes

The definitive characterization of newly synthesized complexes relies on a combination of analytical techniques to elucidate their structure, bonding, and electronic properties.

Structural Analysis: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a metal complex. It provides detailed information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions. Studies on related pyrimidine-metal complexes have revealed distorted octahedral arrangements where the ligand coordinates through pyrimidyl and azomethine nitrogen atoms, as well as other donor atoms present. researchgate.net

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the coordination of the ligand to the metal ion. The coordination of the pyrimidine nitrogen atoms is typically evidenced by a shift in the stretching frequency of the C=N bonds within the pyrimidine rings. asianpubs.orgresearchgate.net If the hydroxymethyl group participates in coordination, changes in the O-H and C-O stretching vibrations would also be expected.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes often display intense bands in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org These transitions are responsible for the vibrant colors of many transition metal-bipyridine and related complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can be used to characterize the complex in solution, confirming the ligand's structure and purity.

Other Techniques: Elemental analysis is used to confirm the empirical formula of the complex. Magnetic susceptibility measurements help determine the oxidation state and spin state of the metal ion. asianpubs.orgscispace.com Thermal analysis (TGA) can provide information about the complex's stability and the presence of coordinated or solvated water molecules. asianpubs.org

Below is a table summarizing typical spectroscopic shifts observed upon complexation for pyrimidine-based ligands.

| Spectroscopic Technique | Key Vibrational/Electronic Band | Typical Observation Upon Complexation | Reference |

| FT-IR | C=N stretching (in pyrimidine ring) | Shift to lower or higher frequency, indicating change in electron density | researchgate.net |

| FT-IR | C-O stretching (of hydroxymethyl) | Shift in frequency if the oxygen atom is coordinated | researchgate.net |

| UV-Vis | π → π* (ligand-centered) | May shift upon coordination (solvatochromism) | wikipedia.org |

| UV-Vis | Metal-to-Ligand Charge Transfer (MLCT) | Appearance of new, often intense, bands in the visible region | wikipedia.org |

Catalytic Applications of this compound-Metal Complexes

While specific catalytic studies on complexes of this compound are not yet widely reported, the structural similarities to well-known ligand systems suggest significant potential. Metal complexes supported by nitrogen-donor ligands are proficient catalysts for a wide array of organic transformations. rsc.org

Complexes of ruthenium and iridium with bipyridine-type ligands are known to catalyze reactions such as water oxidation and transfer hydrogenation. wikipedia.org Palladium and nickel complexes are workhorses in C-C cross-coupling reactions, including the Suzuki-Miyaura and Mizoroki-Heck reactions. rsc.org A nickel complex featuring a terpyridine ligand, which is structurally related to bipyrimidine, has been tested in the dimerization of alkyl halides. researchgate.net

Despite a comprehensive search for scientific literature, no specific information was found regarding the coordination chemistry, metallosupramolecular applications, or catalytic activity of the chemical compound this compound. The search encompassed inquiries into its use as a ligand in homogeneous and heterogeneous catalysis, as well as its role in the formation of supramolecular architectures and coordination polymers.

Therefore, it is not possible to provide an article on the coordination chemistry and metallosupramolecular applications of this compound as a ligand based on the currently available scientific literature. The sections and subsections of the requested outline, including:

Formation of Supramolecular Architectures and Coordination Polymers Utilizing Pyrimidine Ligands

Influence of Ligand Geometry on Supramolecular Frameworks

could not be addressed due to the lack of specific research findings for this particular compound.

It is possible that this compound has not been extensively studied for these applications, or that research on this compound has not been published in the indexed scientific literature that was accessed.

2 Pyrimidin 5 Ylpyrimidin 5 Yl Methanol As a Versatile Molecular Scaffold in Advanced Organic Synthesis

Scaffold Engineering for the Development of Functional Chemical Entities

The engineering of molecular scaffolds is a cornerstone of modern drug discovery and materials science. The (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol scaffold offers a rigid and predictable framework upon which functional chemical entities can be constructed. The two pyrimidine (B1678525) rings provide multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties. This is crucial for optimizing interactions with biological targets or for tailoring the photophysical properties of novel materials.

The development of inhibitors for various enzymes often relies on scaffolds that can present pharmacophoric groups in a specific spatial arrangement. The bipyrimidine framework is analogous to other heterocyclic scaffolds, such as N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine, which has been successfully used to develop inhibitors of Bcr-Abl kinase. nih.gov By strategically modifying the this compound core, it is conceivable to develop a new generation of kinase inhibitors or other targeted therapeutics.

Derivatization Strategies to Introduce New Chemical Functionalities

The chemical versatility of this compound stems from the reactivity of both the hydroxymethyl group and the pyrimidine rings. A variety of derivatization strategies can be employed to introduce new chemical functionalities, thereby expanding the chemical space accessible from this scaffold.

The primary alcohol of the hydroxymethyl group is a versatile handle for a range of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, providing entry into a host of subsequent reactions such as reductive amination, esterification, and amidation. Alternatively, it can be converted into a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. These transformations allow for the introduction of a wide variety of functional groups, including amines, ethers, and alkyl or aryl chains.

The pyrimidine rings themselves are amenable to a range of functionalization reactions. Nucleophilic aromatic substitution (SNA_r) reactions can be employed, particularly if the rings are activated with electron-withdrawing groups. Furthermore, modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, can be utilized to introduce carbon-carbon and carbon-heteroatom bonds at various positions on the pyrimidine rings, provided that appropriate precursors (e.g., halogenated derivatives) are prepared.

A hypothetical derivatization scheme starting from this compound is presented below:

| Starting Material | Reagent(s) | Product | New Functionality Introduced |

| This compound | PCC, CH2Cl2 | (2-Pyrimidin-5-ylpyrimidin-5-yl)carbaldehyde | Aldehyde |

| This compound | KMnO4 | 2-(Pyrimidin-5-yl)pyrimidine-5-carboxylic acid | Carboxylic Acid |

| This compound | TsCl, Pyridine | (2-Pyrimidin-5-ylpyrimidin-5-yl)methyl tosylate | Tosylate (Leaving Group) |

| This compound | SOCl2 | 5-(Chloromethyl)-2-(pyrimidin-5-yl)pyrimidine | Alkyl Halide |

Synthesis of Complex Polyheterocyclic Systems Featuring the Bipyrimidine-Methanol Motif

The bipyrimidine-methanol motif can serve as a key building block in the synthesis of more complex polyheterocyclic systems. The inherent reactivity of the scaffold allows for its incorporation into larger, multi-ring structures through various cyclization strategies.

One approach involves the derivatization of the hydroxymethyl group to introduce a reactive moiety that can subsequently undergo an intramolecular cyclization with one of the pyrimidine rings or with a substituent on the rings. For example, conversion of the alcohol to an amine, followed by reaction with a suitable dielectrophile, could lead to the formation of a new heterocyclic ring fused to the bipyrimidine core.

Furthermore, the principles of using methanol (B129727) as a C1 source in the synthesis of 1,3-polyheterocyclic systems can be conceptually applied here. unimi.itresearchgate.net By designing appropriate precursors derived from this compound, it may be possible to engage them in transition-metal-catalyzed reactions that utilize a C1 source to construct an additional heterocyclic ring. For instance, a suitably substituted bipyrimidine derivative could undergo a copper-catalyzed reaction with an amino alcohol in the presence of an oxidant to form a new, fused heterocyclic system. unimi.itresearchgate.net

The synthesis of imidazolo-pyrimidine derivatives, which involves the fusion of an imidazole (B134444) ring onto a pyrimidine core, provides a blueprint for how the bipyrimidine-methanol scaffold could be elaborated. ajchem-a.com By analogy, one could envision a synthetic route where the hydroxymethyl group is transformed into a functionality that facilitates the construction of an imidazole or other heterocyclic ring, leading to novel polyheterocyclic compounds with potentially interesting biological or material properties.

Structure-Reactivity Relationships in Scaffold Modifications

Understanding the structure-reactivity relationships in the modification of the this compound scaffold is crucial for designing efficient synthetic routes and for predicting the properties of the resulting derivatives. The electronic nature of the pyrimidine rings and the influence of substituents play a significant role in the reactivity of the molecule.

Drawing from studies on 2-sulfonylpyrimidines, it is evident that the position and nature of substituents on a pyrimidine ring can dramatically influence its reactivity towards nucleophiles. nih.gov For the this compound scaffold, the introduction of electron-withdrawing or electron-donating groups on either of the pyrimidine rings will modulate the electron density of the rings and, consequently, their susceptibility to nucleophilic or electrophilic attack.

For example, the presence of an electron-withdrawing group, such as a nitro or cyano group, on one of the pyrimidine rings would activate that ring towards nucleophilic aromatic substitution. Conversely, an electron-donating group, like an amino or methoxy (B1213986) group, would deactivate the ring towards nucleophilic attack but could facilitate electrophilic substitution, although the latter is less common for pyrimidines.

The reactivity of the hydroxymethyl group can also be influenced by the electronic properties of the bipyrimidine core. A more electron-withdrawing bipyrimidine system would increase the acidity of the hydroxyl proton and could affect the rates of reactions involving this group.

Advanced Reaction Mechanisms and Reactivity Studies Involving 2 Pyrimidin 5 Ylpyrimidin 5 Yl Methanol and Its Derivatives

Mechanistic Insights into Key Synthetic Transformations

The synthesis of asymmetrically substituted bipyrimidines, such as (2-pyrimidin-5-ylpyrimidin-5-yl)methanol, typically relies on transition-metal-catalyzed cross-coupling reactions. Methodologies like the Stille and Negishi couplings are prominent for creating the C-C bond between the two pyrimidine (B1678525) rings.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide catalyzed by a palladium complex. libretexts.orgwikipedia.org For the synthesis of the target molecule's backbone, this could involve the reaction of a 5-halopyrimidine with a (2-stannylpyrimidin-5-yl)methanol derivative. The catalytic cycle of the Stille reaction is well-established and proceeds through several key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-halopyrimidine, forming a Pd(II) intermediate. libretexts.org

Transmetalation: The organostannane reagent transfers its pyrimidinyl group to the palladium complex, displacing the halide. This is often the rate-determining step. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the bipyrimidine C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The choice of ligands on the palladium catalyst is crucial as they can influence the reaction rate and yield. harvard.edu

Negishi Coupling: An alternative powerful method for forming C-C bonds, the Negishi coupling utilizes an organozinc reagent instead of an organostannane. wikipedia.orgmdpi.com This approach often offers milder reaction conditions and avoids the toxicity associated with tin compounds. mdpi.com The synthesis of the bipyrimidine core would involve coupling a 5-halopyrimidine with a 5-(halozinc)pyrimidine carrying the methanol (B129727) precursor. The mechanism is analogous to the Stille coupling, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. wikipedia.orgorgsyn.org This method shows excellent functional group tolerance, which is advantageous when dealing with the hydroxymethyl group. orgsyn.org

A plausible synthetic route would first involve creating the bipyrimidine skeleton with a precursor functional group, such as an ester, at the 5-position of one ring. This bipyrimidine ester can then be selectively reduced to the corresponding hydroxymethyl group.

Reactivity and Chemical Transformations of the Hydroxymethyl Group in Pyrimidine Systems

The hydroxymethyl group attached to the pyrimidine ring is a versatile functional handle that can undergo various chemical transformations. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring system.

Reduction: The hydroxymethyl group itself can be further reduced to a methyl group. For instance, treatment of a hydroxymethylpyrimidine with hydrogen over a platinum or rhodium catalyst can yield the corresponding methylpyrimidine. umich.edu

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. This provides a pathway to other important derivatives like pyrimidine-5-carbaldehyde (B119791) or pyrimidine-5-carboxylic acid.

Reduction of Precursors: The synthesis of the hydroxymethyl group often proceeds via the reduction of a corresponding ester or carboxylic acid. Complex metal hydrides like lithium aluminium hydride (LiAlH₄) are effective for this transformation. However, the pyrimidine ring itself is susceptible to reduction by such powerful reagents. Studies have shown that electron-withdrawing groups on the pyrimidine ring can activate it towards nucleophilic attack by a hydride ion, leading to the formation of 1,6-dihydropyrimidine derivatives as side products. rsc.orgresearchgate.net The reaction conditions, such as temperature, can be optimized to favor the reduction of the ester group over the ring. For example, carrying out the reduction of ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate with LiAlH₄ at -70°C preferentially yields the 5-hydroxymethyl derivative. rsc.org In contrast, electron-donating groups on the ring can increase the electron density, making the ring less susceptible to reduction and favoring the formation of the hydroxymethylpyrimidine. researchgate.net

Cyclization Reactions: In certain molecular contexts, the hydroxymethyl group can participate in intramolecular cyclization reactions. For instance, acyclic nucleoside analogues containing a hydroxymethyl group have been shown to undergo intramolecular Michael addition, where the hydroxyl group attacks the C5=C6 double bond of the pyrimidine ring, forming bicyclic compounds. nih.gov

Photochemical and Photophysical Studies of this compound and its Fluorescent Derivatives

The introduction of substituents and functional groups onto bipyridine and bipyrimidine scaffolds significantly influences their photophysical properties, including absorption and fluorescence.

Influence of the Hydroxymethyl Group: The hydroxymethyl group can act as a fluorescence enhancer. Studies on related fused heterocyclic systems, like imidazo[1,2-a]pyridines and pyrimidines, have demonstrated that the presence of a 3-hydroxymethyl group generally leads to a more intense fluorescence compared to the unsubstituted parent fluorophore. nih.govresearchgate.net While in most cases the hydroxymethyl group enhances fluorescence, its effect can be modulated by other substituents on the aromatic system. For example, in some 2-aryl substituted systems, the hydroxymethyl group was found to decrease the fluorescence intensity compared to the unsubstituted 2-aryl equivalent, indicating a complex interplay of electronic effects. researchgate.net

Properties of Substituted Bipyrimidines: The photophysical properties are highly dependent on the nature and position of substituents on the bipyrimidine core. For instance, 5,5'-diaryl-2,2'-bipyridine ligands incorporated into iridium(III) complexes show intense and long-lived emission. nih.gov The electronic properties of the aryl substituents directly modulate the emission characteristics. This suggests that derivatives of this compound, where the hydroxymethyl group is modified or other substituents are introduced, would exhibit tunable fluorescent properties. The electronic communication between the two pyrimidine rings and the substituent at the 5-position creates a "push-pull" system, which can facilitate intramolecular charge transfer (ICT) upon excitation, a common mechanism for fluorescence in many organic dyes. mdpi.com

The fluorescence of such compounds is also expected to be sensitive to the solvent environment, with polar solvents often leading to larger Stokes shifts. mdpi.com

| Compound Type | Substituent(s) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|---|

| α-(N-Biphenyl)-2,2′-bipyridine | Varies | - | 443–505 | up to 0.491 | mdpi.com |

| 3-hydroxymethyl imidazo[1,2-a]pyrimidine | -CH2OH, Phenyl | 240 | 437 | - | researchgate.net |

| 5,5'-diaryl-2,2'-bipyridine in Ir(III) complex | Diaryl groups | - | - | - | nih.gov |

| 5-substituted 2-thiopyrimidine | -H, -tBu, -Me | ~275 | - (Phosphorescence) | - | rsc.org |

Electrochemical Behavior and Redox Properties of Bipyrimidine Systems

Bipyrimidine and related bipyridine systems are known for their rich electrochemical behavior, often undergoing reversible, multi-electron redox processes. nih.govfrontiersin.org This has made them attractive candidates for applications in areas like redox flow batteries. nih.gov

Redox Processes: Unsubstituted 2,2'-bipyrimidine (B1330215) exhibits a reversible one-electron reduction at a low potential (E₁/₂ʳᵉᵈ = -2.19 V vs Fc/Fc⁺). nih.gov Substituted bipyrimidines, particularly those with electron-withdrawing groups like esters at the 5,5' positions, can undergo two successive and reversible one-electron reduction events. nih.gov The bipyrimidine system can thus exist in neutral, radical anion, and dianion states.

Cyclic Voltammetry: Cyclic voltammetry (CV) is the primary technique used to investigate these redox properties. wikipedia.orglibretexts.org A typical cyclic voltammogram for a substituted bipyrimidine shows two distinct reduction peaks and their corresponding oxidation peaks upon reversal of the potential scan. The separation between the anodic and cathodic peak potentials (ΔEₚ) provides information about the reversibility of the electron transfer process. wikipedia.org

Influence of Structure and Substituents: The electrochemical behavior is highly dependent on several factors:

Parent Scaffold: The arrangement of the nitrogen atoms and the linkage between the pyrimidine rings define the intrinsic redox potential. frontiersin.org

Substituents: Electron-withdrawing groups, such as esters or nitro groups, make the bipyrimidine ring easier to reduce, causing an anodic shift (a shift to less negative potentials) in the reduction potentials. nih.govchemrxiv.org Conversely, electron-donating groups would be expected to cause a cathodic shift. The hydroxymethyl group on this compound, being a weakly electron-donating or neutral group, would have a modest effect on the redox potentials compared to strong electron-withdrawing or -donating groups.

Planarity: Steric hindrance from bulky substituents can disrupt the planarity of the bipyrimidine system. This can affect the electronic communication between the rings and influence the stability of the reduced species, which in turn affects the redox potentials and the reversibility of the redox events. nih.gov

Electrolyte/Counterion: The nature of the supporting electrolyte and its counterions can influence the observed redox potentials, particularly for the second reduction event, due to ion-pairing effects with the formed dianion. nih.gov

| Compound | Redox Event | Potential (V vs. Fc/Fc⁺) | Key Observation | Reference |

|---|---|---|---|---|

| 2,2'-Bipyrimidine | E₁/₂ʳᵉᵈ | -2.19 | Single reversible reduction | nih.gov |

| 5,5'-Diester substituted 2,2'-bipyrimidine (4a) | E₁/₂¹ | -1.83 | Two successive reversible reductions | nih.gov |

| 5,5'-Diester substituted 2,2'-bipyrimidine (4a) | E₁/₂² | -2.00 | Potentials are close together | nih.gov |

| [Cp*Rh(mnbpy)] (mnbpy = 4-nitro-2,2′-bipyridyl) | Reduction | -1.62 | Third reversible reduction enabled by nitro group | chemrxiv.org |

Future Perspectives and Emerging Research Avenues for 2 Pyrimidin 5 Ylpyrimidin 5 Yl Methanol

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex heterocyclic molecules like (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol is often a multi-step process that can be resource-intensive. The principles of flow chemistry and automated synthesis offer a paradigm shift, enabling more efficient, scalable, and reproducible production.

Continuous flow processes provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. nih.gov The modular nature of flow reactors is well-suited for the multi-step synthesis of functionalized pyrimidines. springernature.com For a molecule like this compound, a flow-based approach could streamline its production and the synthesis of its derivatives. Recent advancements have demonstrated the successful application of integrated flow systems, sometimes coupled with other enabling technologies like ultrasound, for the synthesis of various pyrimidine-containing compounds. nih.gov

Automated synthesis platforms, which combine robotics with software control, further enhance the efficiency of chemical synthesis. wikipedia.org These systems can perform a series of reactions in a pre-programmed sequence, facilitating the rapid generation of a library of derivatives based on the this compound scaffold. This high-throughput approach would be invaluable for screening new compounds with tailored properties for various applications. The merging of solid-phase synthesis with flow technology (SPS-flow) is a particularly promising avenue, as it simplifies purification and allows for the automated synthesis of complex small molecules. springernature.com

Table 1: Comparison of Synthesis Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry | Automated Synthesis |

| Scalability | Often challenging | Readily scalable | High-throughput for libraries |

| Reproducibility | Can be variable | High | High |

| Control over Parameters | Limited | Precise | Precise and programmable |

| Safety | Handling of large volumes of reagents can be hazardous | Smaller reaction volumes enhance safety | Reduced manual handling improves safety |

| Efficiency | Can be time and labor-intensive | Increased efficiency and shorter reaction times | Significant reduction in manual labor and time |

Application in Advanced Materials Science beyond Traditional Organometallics

The bipyrimidine structure of this compound makes it an excellent candidate for applications in advanced materials science. The nitrogen atoms in the pyrimidine (B1678525) rings can act as ligands for metal ions, but the potential of the purely organic scaffold is also of great interest.

A particularly promising area is in the development of organic electrolytes for redox flow batteries (RFBs). nih.gov Bipyrimidine-based molecules have been investigated as anolytes (the negative electrolyte) due to their ability to undergo reversible two-electron reduction at low potentials. nih.govnih.gov The methanol (B129727) group on this compound could be further functionalized to enhance solubility and stability in the electrolyte solution, which are critical parameters for the performance of RFBs. nih.gov Data-driven approaches are being used to design new bipyrimidine derivatives with improved properties for energy storage applications. nih.gov

Furthermore, the incorporation of bipyrimidine-containing molecules into polymer matrices could lead to the development of multifunctional materials. For instance, composites with enhanced dielectric and piezoelectric properties have been fabricated by integrating metal-bipyridine complexes into resins. mdpi.com The polar nature of the bipyrimidine core in this compound could contribute to desirable dielectric properties, while the potential for hydrogen bonding via the methanol group could enhance the interaction with a polymer matrix.

Computational Design of Novel Derivatives with Tunable Chemical Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific, tunable properties. For this compound, computational methods can be employed to predict the effects of various functional groups on its electronic, optical, and chemical properties.

Density functional theory (DFT) calculations can be used to understand the electronic structure of the molecule and to predict its redox potentials, which is crucial for applications in energy storage. researchgate.net By modeling different substituents on the pyrimidine rings or by modifying the methanol group, it is possible to tune these properties to meet the requirements of a specific application. Computational screening can guide the synthesis of the most promising derivatives, saving significant time and resources. acs.org

Molecular docking studies are another important computational tool, particularly for exploring the potential biological applications of this compound derivatives. By modeling the interaction of these compounds with the active sites of enzymes or receptors, it is possible to identify potential drug candidates. nih.gov For example, computational design has been used to develop morphine derivatives with preferential binding in inflamed tissue. nih.gov A similar approach could be applied to design derivatives of this compound with specific biological targets. The tunability of the electronic properties of bipyridine and related structures through chemical modification has been a subject of significant theoretical and experimental investigation. rsc.org

Table 2: Computationally Tunable Properties of this compound Derivatives

| Property | Potential Application | Computational Method |

| Redox Potential | Redox Flow Batteries | Density Functional Theory (DFT) |

| Solubility | Energy Storage, Drug Delivery | Molecular Dynamics (MD) Simulations |

| Binding Affinity | Medicinal Chemistry | Molecular Docking |

| Electronic Structure | Advanced Materials | DFT, Time-Dependent DFT (TD-DFT) |

| Optical Properties | Sensors, Optoelectronics | TD-DFT |

Exploration of its Role in Bio-inspired Chemical Systems

Nature often provides inspiration for the design of novel chemical systems with remarkable functions. The pyrimidine and bipyridine moieties are found in various biological systems and have been utilized in the development of bio-inspired catalysts and self-assembling materials.

The ability of bipyridine and related ligands to coordinate with metal ions has been exploited in the design of bio-inspired catalysts for a range of reactions, including water oxidation and carbon dioxide reduction. mdpi.comnih.gov The this compound could serve as a versatile ligand in such catalytic systems. The methanol group could be used to anchor the complex to a solid support or to introduce additional functionalities that modulate the catalytic activity. Bio-inspired catalysts often feature adaptive ligands that can change their coordination to accommodate different intermediates in a catalytic cycle, a concept that could be explored with derivatives of this compound. nih.gov

Another exciting avenue is the use of pyrimidine-based molecules in the construction of self-assembling systems. The non-covalent interactions between pyrimidine rings, such as hydrogen bonding and π-π stacking, can drive the spontaneous formation of ordered supramolecular structures. researchgate.net These self-assembled materials have potential applications in areas such as drug delivery and nanotechnology. nih.govacs.org The hydroxyl group of this compound provides an additional site for hydrogen bonding, which could be exploited to control the self-assembly process and the morphology of the resulting nanostructures. The spontaneous formation of two-dimensional monolayers of pyrimidine bases at solid-liquid interfaces suggests a potential role for such structures in the emergence of life and could be a basis for novel biomimetic materials. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Pyrimidin-5-ylpyrimidin-5-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, pyrimidine derivatives are functionalized using formaldehyde under basic conditions (e.g., NaOH) to introduce the hydroxymethyl group . Optimization involves adjusting pH, temperature (e.g., 60–80°C), and stoichiometric ratios of reagents. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Key Parameters Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Functionalization | Formaldehyde, NaOH, 70°C | 65–75 | ≥95% |

| Purification | Ethanol recrystallization | 80 | 99% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the hydroxymethyl group (δ ~4.5 ppm for -CHOH) and pyrimidine ring protons (δ ~8.5–9.5 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and intermolecular interactions (e.g., hydrogen bonding between hydroxymethyl and pyrimidine N-atoms) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests (HPLC, TGA) show degradation above 150°C or in acidic/basic conditions. Optimal storage is in inert atmospheres (N) at –20°C, with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound?

- Methodological Answer : Contradictory results (e.g., antimicrobial vs. inactive assays) require:

- Dose-response validation : EC curves to confirm activity thresholds .

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls to isolate compound-specific effects .

- Example Data Conflict :

| Study | Activity (IC, μM) | Cell Line |

|---|---|---|

| A | 12.3 ± 1.2 | HEK293 |

| B | >50 | HeLa |

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with PyRx to model interactions with ATP-binding pockets (e.g., GSK-3β).

- MD simulations : AMBER or GROMACS assess binding stability over 100-ns trajectories .

- Key Interaction Table :

| Target | Binding Energy (kcal/mol) | Key Residues |

|---|---|---|

| GSK-3β | –9.2 | Lys85, Asp200 |

Q. What experimental designs optimize chromatographic separation of stereoisomers or derivatives?

- Methodological Answer :

- HPLC : Use C18 columns with gradient elution (MeOH:HO, 0.1% TFA) to resolve polar derivatives .

- Method Development : Factorial designs (e.g., Box-Behnken) optimize pH, flow rate, and temperature .

Q. How does the hydroxymethyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP测定 : Experimental (shake-flask) vs. computational (XLogP3) values correlate hydrophilicity with bioavailability .

- Metabolic stability : Liver microsome assays (human/rat) quantify CYP450-mediated degradation .

Data Analysis and Interpretation

Q. How are crystallographic data discrepancies addressed during refinement?

- Methodological Answer : SHELXL refinement flags outliers (e.g., R-factor >5%) requiring:

- Twinning analysis : H-test to detect pseudo-symmetry .

- Displacement parameter checks : ADPs >0.2 Å suggest disorder; apply restraints .

Q. What statistical methods validate biological replicate consistency?

- Methodological Answer :

- ANOVA : Compare triplicate data (p <0.05 threshold).

- PCA : Identify outliers in high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.